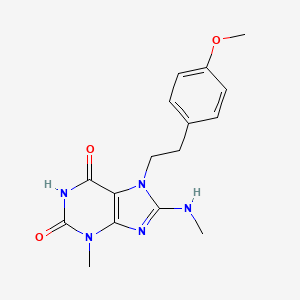

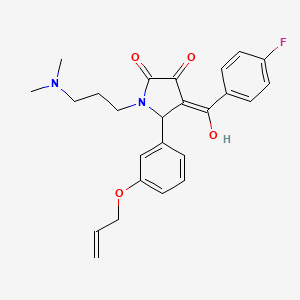

![molecular formula C21H22FN3S B2600477 N-cyclohexyl-2-[(2-fluorophenyl)methylsulfanyl]quinazolin-4-amine CAS No. 688355-14-8](/img/structure/B2600477.png)

N-cyclohexyl-2-[(2-fluorophenyl)methylsulfanyl]quinazolin-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Fungicidal Activity

The compound has garnered attention as a novel fungicide due to its efficacy against Botrytis cinerea , a notorious plant pathogen responsible for gray mold disease. Specifically, N-cyclohexyl-2-((2-fluorobenzyl)thio)quinazolin-4-amine demonstrates fungicidal activity against this pathogen. Researchers have synthesized 33 new derivatives based on the core structure of chesulfamide , with the aim of exploring novel structures. These compounds were characterized using techniques such as 1H-NMR, 13C-NMR, MS, and elemental analysis . Notably, compound (1R,2S)-2-[(N-(4-chloro-2-trifluoromethylphenyl)sulfamoyl)cyclohexylamino]-N-(2-trifluoromethylphenyl) acetamide (II-19) was defined through X-ray single crystal diffraction .

In both in vivo and in vitro assays, most of these derivatives exhibited excellent inhibitory activity against B. cinerea . Notably, seven compounds demonstrated lower EC50 values than the reference fungicide boscalid . In cucumber pot experiments, four compounds (II-4, II-5, II-12, and II-13) outperformed the control, while in tomato pot experiments, two analogs (II-8 and II-15) showed significantly higher efficacy than boscalid .

Werner Helicase Inhibition (Anticancer Activity)

Researchers have also explored the anticancer potential of N-cyclohexyl-2-((2-fluorobenzyl)thio)quinazolin-4-amine derivatives. A series of N-aryl-2-trifluoromethyl-quinazoline-4-amine compounds were designed and synthesized as potential Werner (WRN) helicase inhibitors . These compounds were evaluated for their anticancer activities against cell lines such as PC3, K562, and HeLa . The results indicate promising potential for these derivatives as anticancer agents .

Orientations Futures

Quinazoline derivatives, such as “N-cyclohexyl-2-[(2-fluorophenyl)methylsulfanyl]quinazolin-4-amine”, have shown significant potential in medicinal chemistry, particularly in the treatment of various diseases . Therefore, future research could focus on exploring the therapeutic potential of such compounds, their synthesis, and their biological activities.

Propriétés

IUPAC Name |

N-cyclohexyl-2-[(2-fluorophenyl)methylsulfanyl]quinazolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22FN3S/c22-18-12-6-4-8-15(18)14-26-21-24-19-13-7-5-11-17(19)20(25-21)23-16-9-2-1-3-10-16/h4-8,11-13,16H,1-3,9-10,14H2,(H,23,24,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYZDNAQADKERDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2=NC(=NC3=CC=CC=C32)SCC4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22FN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclohexyl-2-[(2-fluorophenyl)methylsulfanyl]quinazolin-4-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)furan-2-carboxamide](/img/structure/B2600394.png)

![methyl N-{[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]acetyl}phenylalaninate](/img/structure/B2600400.png)

![(2S,3S)-1-Methyl-5-oxo-2-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid](/img/structure/B2600403.png)

![N-[(1-Methoxy-4-methylcyclohexyl)methyl]prop-2-enamide](/img/structure/B2600406.png)

![N1-isobutyl-N2-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2600409.png)

![2,7,10-Trioxadispiro[2.0.54.33]dodecane](/img/structure/B2600416.png)